molecular formula C20H21N3O2 B2679329 3'-[(furan-2-yl)methyl]-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1333859-47-4

3'-[(furan-2-yl)methyl]-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No. B2679329
CAS RN: 1333859-47-4
M. Wt: 335.407
InChI Key: FRGHCSKAMSYYDV-UHFFFAOYSA-N
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Description

3'-[(furan-2-yl)methyl]-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

A significant area of application for this compound involves the synthesis of novel derivatives, which are pivotal for advancing chemical and pharmaceutical research. The compound's structure, which integrates elements like furan, piperidine, and quinazoline, offers a versatile scaffold for chemical modifications. These modifications can lead to the creation of compounds with potential therapeutic properties. For instance, studies have shown the synthesis of novel derivatives through reactions involving components like furan-2-yl and piperidine, yielding compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017).

Pharmacological Evaluations

Another crucial application of this compound is in pharmacological evaluations, where derivatives synthesized from it are assessed for various biological activities. The structural complexity of the compound allows for the exploration of interactions with biological targets, potentially leading to the discovery of new drugs. Research has been conducted on derivatives for their antihypertensive, antimycobacterial, and NOP receptor ligand activities, demonstrating the compound's utility in developing treatments for conditions like hypertension, tuberculosis, and pain management (R. Clark et al., 1983), (R. Kumar et al., 2008).

Heterocyclic Chemistry

The compound also plays a significant role in heterocyclic chemistry, where its structure is utilized to develop new heterocyclic compounds. These compounds are fundamental in drug design and development due to their diverse pharmacological properties. The synthesis of spiroheterocycles and their evaluation as sigma ligands showcases the compound's application in creating molecules with potential for treating neurological disorders (E. Moltzen et al., 1995).

Antimicrobial Activities

Exploring the antimicrobial activities of derivatives synthesized from this compound constitutes another research avenue. Given the urgent need for new antimicrobials to combat drug-resistant bacteria, the compound's derivatives are evaluated for their efficacy against various bacterial strains. This research is vital for identifying new agents that can be further developed into antimicrobial drugs (M. Shivan & B. S. Holla, 2011).

properties

IUPAC Name

3-(furan-2-ylmethyl)-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-2-11-22-12-9-20(10-13-22)21-18-8-4-3-7-17(18)19(24)23(20)15-16-6-5-14-25-16/h1,3-8,14,21H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGHCSKAMSYYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.